Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate
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Overview
Description
Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . This compound, in particular, has a molecular formula of C11H12O3 and is characterized by a benzofuran ring fused with a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals and can be carried out under various conditions, including microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Enantioselective reduction of the ketone group can yield chiral benzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Borane-dimethyl sulfide complex and chiral borate ester catalysts are often used.
Substitution: Halogens, nitro groups, and hydroxyl groups are typical substituents introduced through substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydrobenzofuran
- Methyl 2,3-dihydro-1-benzofuran-2-carboxylate
- Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate
Uniqueness
Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-4,6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTUDRHLHSNFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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